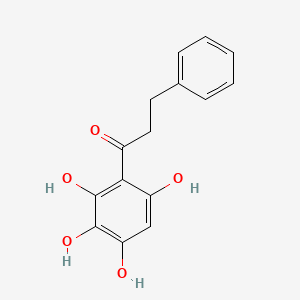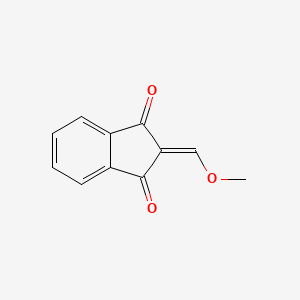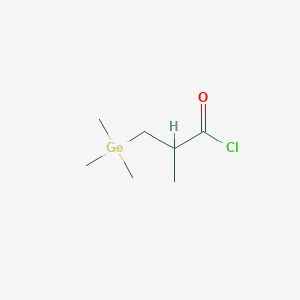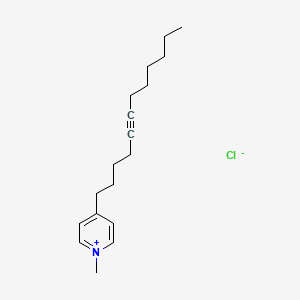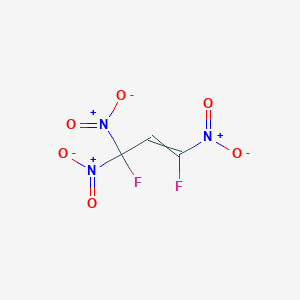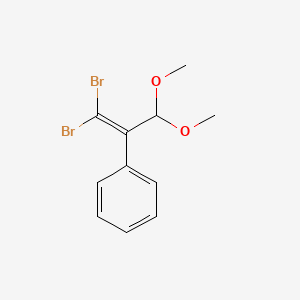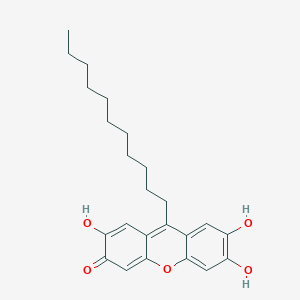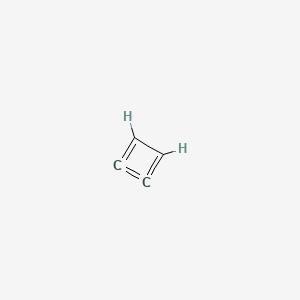
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is a highly fluorinated morpholine derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The extensive fluorination makes it a valuable compound in various scientific and industrial applications due to its stability, hydrophobicity, and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with perfluorinated reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired level of fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and containment of these agents due to their potential hazards.
化学反応の分析
Types of Reactions
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- undergoes various chemical reactions typical of secondary amines, albeit with some modifications due to the presence of fluorine atoms. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated morpholine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty materials, coatings, and surfactants due to its unique chemical properties.
作用機序
The mechanism of action of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- involves its interaction with molecular targets through its fluorinated structure. The extensive fluorination can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by increasing hydrophobic interactions and reducing metabolic degradation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)-: Another highly fluorinated morpholine derivative with similar properties but different fluorination patterns.
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-: Similar in structure but with a different fluorinated substituent.
Uniqueness
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include enhanced stability, hydrophobicity, and resistance to degradation, making it particularly valuable in applications requiring these characteristics.
特性
CAS番号 |
114832-09-6 |
|---|---|
分子式 |
C10F19NO |
分子量 |
511.08 g/mol |
IUPAC名 |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)morpholine |
InChI |
InChI=1S/C10F19NO/c11-1(12)2(13,14)4(17,18)6(21,5(19,20)3(1,15)16)30-7(22,23)9(26,27)31-10(28,29)8(30,24)25 |
InChIキー |
CYMKDLLKXWRAMC-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



